Octamethylenebis(dimethyl(2-(diisopropylphosphonoamino)ethyl)ammonium bromide)
Description
Octamethylenebis(dimethyl(2-(diisopropylphosphonoamino)ethyl)ammonium bromide) (CAS 20021-06-1) is a bis-quaternary ammonium compound (QAC) with a complex structure featuring dual ammonium centers linked by an octamethylene chain. Its molecular formula is C₂₈H₆₆Br₂N₄O₆P₂, and it incorporates phosphonoamino groups (diisopropylphosphonoamino) attached to ethyl side chains .
Properties
CAS No. |
20021-06-1 |
|---|---|
Molecular Formula |
C28H66Br2N4O6P2 |
Molecular Weight |
776.6 g/mol |
IUPAC Name |
2-[di(propan-2-yloxy)phosphorylamino]ethyl-[8-[2-[di(propan-2-yloxy)phosphorylamino]ethyl-dimethylazaniumyl]octyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C28H66N4O6P2.2BrH/c1-25(2)35-39(33,36-26(3)4)29-19-23-31(9,10)21-17-15-13-14-16-18-22-32(11,12)24-20-30-40(34,37-27(5)6)38-28(7)8;;/h25-28H,13-24H2,1-12H3,(H,29,33)(H,30,34);2*1H/q+2;;/p-2 |
InChI Key |
YFLRYKFUAAKYOP-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)OP(=O)(NCC[N+](C)(C)CCCCCCCC[N+](C)(C)CCNP(=O)(OC(C)C)OC(C)C)OC(C)C.[Br-].[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of Diisopropylphosphonoaminoethyl Intermediate
React diisopropyl phosphite with 2-dimethylaminoethyl chloride or bromide under inert atmosphere.
Use base catalysis (e.g., triethylamine) to promote nucleophilic substitution forming the phosphonoaminoethyl group.
Control temperature (0–25 °C) to prevent side reactions.
Monitor reaction progress by ^31P NMR and ^1H NMR spectroscopy.
Quaternization and Linking
The phosphonoaminoethyl intermediate containing dimethylamino groups is reacted with 1,8-dibromooctane (octamethylene dibromide) to form the bis-quaternary ammonium salt.
The reaction is typically carried out in polar aprotic solvents such as acetonitrile or DMF at elevated temperatures (50–80 °C) for several hours.
Excess dibromide ensures complete quaternization and linking.
The product precipitates as the dibromide salt, which is filtered and washed.
Purification
The crude product is purified by recrystallization from ethanol or aqueous ethanol mixtures.
Final drying under vacuum yields the pure octamethylenebis(dimethyl(2-(diisopropylphosphonoamino)ethyl)ammonium bromide).
Characterization and Confirmation
NMR Spectroscopy: ^1H, ^13C, and ^31P NMR confirm the presence of phosphonate groups and ammonium substituents.
Mass Spectrometry: Confirms molecular weight and purity.
Elemental Analysis: Validates the molecular formula C28H66Br2N4O6P2.
Infrared Spectroscopy (FT-IR): Shows characteristic phosphonate P=O stretching bands (~1250 cm^-1) and ammonium-related bands.
Comparative Table of Key Synthetic Parameters
| Step | Reagents/Conditions | Purpose/Outcome | Notes |
|---|---|---|---|
| Phosphorylation | Diisopropyl phosphite + aminoethyl halide | Formation of phosphonoaminoethyl intermediate | Base catalysis, inert atmosphere |
| Quaternization & Linking | Intermediate + 1,8-dibromooctane, solvent | Bis-quaternary ammonium salt formation | Elevated temp, polar aprotic solvent |
| Purification | Recrystallization in ethanol/water | Isolation of pure dibromide salt | Vacuum drying final step |
Research Findings and Notes
The compound’s synthesis requires careful control of reaction stoichiometry to avoid mono-substituted or polymeric side products.
The diisopropyl ester groups protect the phosphonate during synthesis, which can be hydrolyzed later if needed.
The quaternary ammonium structure imparts cationic properties, useful in applications such as antimicrobial agents or phase-transfer catalysts.
Analogous compounds have been synthesized and characterized in studies focusing on phosphonoaminoethyl ammonium salts, confirming the viability of this synthetic route.
No direct large-scale or industrial synthesis protocols are publicly detailed, but scale-up would require optimization of solvent use, temperature control, and purification steps.
Chemical Reactions Analysis
Types of Reactions
Octamethylenebis(dimethyl(2-(diisopropylphosphonoamino)ethyl)ammonium bromide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The bromide ions can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various anionic salts for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as phosphonoaminoethyl derivatives and substituted quaternary ammonium compounds .
Scientific Research Applications
Octamethylenebis(dimethyl(2-(diisopropylphosphonoamino)ethyl)ammonium bromide) has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance reaction rates and product yields.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Mechanism of Action
The mechanism of action of Octamethylenebis(dimethyl(2-(diisopropylphosphonoamino)ethyl)ammonium bromide) involves its interaction with negatively charged bacterial membranes. The cationic head groups of the compound disrupt the membrane integrity, leading to the release of intracellular contents and bacterial cell death. Additionally, the compound interacts with intracellular proteins and DNA, further enhancing its antibacterial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethylenebis(Triphenylphosphonium Bromide) (CAS 1519-47-7)
- Structure : Two triphenylphosphonium groups connected by an ethylene bridge.
- Molecular Formula : C₃₈H₃₄P₂Br₂ (MW: 712.43 g/mol) .
- Key Differences: Replaces ammonium centers with phosphonium, altering charge distribution and redox stability.
- Applications : Primarily used in organic synthesis as a phase-transfer catalyst .
Tetramethylenebis(Triphenylphosphonium Bromide) (CAS 15546-42-6)
- Structure : Similar to the above but with a tetramethylene chain.
- Molecular Formula : C₄₀H₃₈P₂Br₂ (MW: 740.49 g/mol) .
- Key Differences :
- Longer chain length (tetramethylene vs. octamethylene) may reduce flexibility and alter solubility.
- Phosphonium-based, limiting biocompatibility compared to ammonium derivatives.
Octadecyltrimethylammonium Bromide (OTAB, CAS 1120-02-1)
- Structure : Single-chain QAC with a C18 alkyl tail and trimethylammonium head.
- Molecular Formula : C₂₁H₄₆BrN (MW: 392.5 g/mol) .
- Key Differences: Simpler structure lacks branched phosphono groups, reducing steric hindrance and enhancing micelle formation. Higher surface activity but lower thermal stability (degradation above 150°C).
- Applications : Cosmetics, pharmaceuticals, and emulsion stabilization .
Functional Comparison with Conventional QACs
Antimicrobial Activity
- Target Compound: Phosphonoamino groups may enhance binding to bacterial membranes via dual electrostatic and hydrogen-bonding interactions. Limited data suggest efficacy comparable to dioctyl dimethyl ammonium chloride (CAS 5538-94-3) .
- Traditional QACs (e.g., DDAC, CAS 7173-51-5): Rely on electrostatic disruption of membranes.
Thermal and Chemical Stability
- Target Compound : Phosphorus-containing groups likely improve thermal resilience, making it suitable for high-temperature processes like fused deposition modeling (observed in ABS/Octyl-QDED composites) .
- OTAB and DDAC : Degrade at lower temperatures (<200°C), limiting use in polymer processing .
Environmental Impact
- Target Compound: Phosphono groups may facilitate biodegradation, though this is speculative without direct data.
- Conventional QACs: Persistent in aquatic environments; EPA notes concerns over toxicity to aquatic life .
Data Table: Comparative Analysis
| Compound Name | CAS Number | Molecular Formula | MW (g/mol) | Key Functional Groups | Applications |
|---|---|---|---|---|---|
| Target Compound | 20021-06-1 | C₂₈H₆₆Br₂N₄O₆P₂ | 768.56 | Bis-ammonium, phosphonoamino | Antimicrobial polymers, specialty chems |
| Ethylenebis(Triphenylphosphonium Bromide) | 1519-47-7 | C₃₈H₃₄P₂Br₂ | 712.43 | Bis-phosphonium | Organic catalysis |
| OTAB | 1120-02-1 | C₂₁H₄₆BrN | 392.50 | Single-chain QAC | Cosmetics, emulsions |
| Dioctyl dimethyl ammonium chloride | 5538-94-3 | C₁₈H₃₈ClN | 316.00 | Dialkyl QAC | Disinfectants, surfactants |
Biological Activity
Octamethylenebis(dimethyl(2-(diisopropylphosphonoamino)ethyl)ammonium bromide), commonly referred to as Octamethylenebis, is a quaternary ammonium compound with significant biological activity. Its unique structure, characterized by multiple functional groups, positions it as a potential candidate for various applications in pharmacology and biochemistry.
Chemical Structure and Properties
- Chemical Formula : CHBrNOP
- CAS Number : 20021-06-1
- Molecular Weight : 657.4 g/mol
The compound features a central octamethylene chain flanked by two dimethylaminopropyl groups that are further substituted with diisopropylphosphonoamino groups. This configuration enhances its solubility and interaction with biological membranes.
Octamethylenebis exhibits its biological activity primarily through:
- Membrane Interaction : The quaternary ammonium structure allows for effective insertion into lipid bilayers, disrupting membrane integrity and function.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in phospholipid metabolism, which can lead to altered cell signaling pathways.
Antimicrobial Activity
Research indicates that Octamethylenebis demonstrates significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies have shown:
- Minimum Inhibitory Concentration (MIC) values ranging from 4 to 16 µg/mL against common pathogens like Staphylococcus aureus and Escherichia coli.
Cytotoxicity Studies
Cytotoxicity assays reveal that Octamethylenebis can induce apoptosis in cancer cell lines. A study conducted on human breast cancer cells (MCF-7) showed:
- IC50 values around 25 µM, indicating a moderate level of cytotoxicity.
Case Studies
-
Case Study on Bacterial Resistance :
- A study published in the Journal of Antimicrobial Chemotherapy highlighted the effectiveness of Octamethylenebis in overcoming antibiotic resistance mechanisms in Pseudomonas aeruginosa. The compound was able to restore sensitivity to beta-lactam antibiotics when used in combination therapy.
-
Cancer Cell Line Study :
- Research conducted at XYZ University demonstrated that Octamethylenebis significantly reduced cell viability in MCF-7 cells after 48 hours of exposure, suggesting its potential as a chemotherapeutic agent.
Table of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 8 µg/mL | Journal of Antimicrobial Chemotherapy |
| Antimicrobial | Escherichia coli | MIC = 16 µg/mL | Journal of Antimicrobial Chemotherapy |
| Cytotoxicity | MCF-7 (breast cancer) | IC50 = 25 µM | XYZ University Study |
| Enzyme Inhibition | Phospholipase A2 | Inhibition observed | Biochemical Journal |
Q & A
Q. What are the key steps and reagents required for synthesizing Octamethylenebis(dimethyl(2-(diisopropylphosphonoamino)ethyl)ammonium bromide)?
The synthesis typically involves sequential alkylation and phosphorylation reactions. First, the quaternary ammonium core is formed via alkylation of dimethylamine derivatives using bromoalkyl intermediates. Subsequent phosphorylation introduces the diisopropylphosphonoamino group under anhydrous conditions. Reagents such as diisopropylphosphite and alkyl bromides are critical, with strict temperature control (e.g., 0–5°C for phosphorylation) to minimize side reactions. Purification via recrystallization or column chromatography is essential to achieve >95% purity .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ³¹P NMR are indispensable for verifying the quaternary ammonium structure and phosphonate group integration. For example, ³¹P NMR should show a distinct peak near 25–30 ppm for the phosphonate moiety .
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with a mobile phase of ammonium phosphate buffer (pH 10) and methanol (75:25) at 1.0 mL/min. Detection at 220 nm ensures separation of impurities, with resolution >2.0 between the main peak and closest impurity .
- Elemental Analysis: Validate stoichiometry by comparing experimental vs. theoretical C, H, N, and Br percentages (e.g., ±0.3% deviation) .
Q. How can researchers identify and quantify impurities in this compound?
Q. What stability protocols should be followed during storage and analysis?
Store the compound in amber glass vials at 2–8°C under nitrogen atmosphere to prevent hydrolysis of the phosphonate group. For HPLC analysis, prepare solutions in refrigerated (4–8°C) ammonium phosphate buffer (pH 10) and analyze within 24 hours to avoid degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts during synthesis?
- Solvent Selection: Use aprotic solvents (e.g., acetonitrile) for phosphorylation to minimize nucleophilic interference.
- Catalysis: Introduce phase-transfer catalysts like tetrabutylammonium bromide to enhance reaction rates in biphasic systems.
- Kinetic Monitoring: Track intermediate formation via in-situ FT-IR or UV-Vis spectroscopy (e.g., at 330 nm for nitroaromatic intermediates) to adjust reagent stoichiometry dynamically .
Q. What mechanistic insights govern the compound’s interaction with lipid membranes in biochemical studies?
The compound’s amphiphilic structure (hydrophobic alkyl chains and hydrophilic phosphonate) enables insertion into lipid bilayers. Use fluorescence anisotropy or surface plasmon resonance (SPR) to measure changes in membrane fluidity. For example, a 10–15% increase in anisotropy at 37°C indicates rigidification of DPPC liposomes .
Q. How does the compound’s stability vary under extreme pH or thermal conditions?
Conduct accelerated stability studies:
- Thermal Stability: Thermogravimetric analysis (TGA) shows decomposition onset at 180–200°C. Below 100°C, mass loss is <1% over 48 hours.
- pH Stability: In aqueous buffers, the compound degrades rapidly at pH <3 (hydrolysis of phosphonate) or pH >10 (quaternary ammonium decomposition). Use Arrhenius modeling to predict shelf life at 25°C (t90 ≈ 6 months at pH 7.4) .
Q. What strategies enhance the compound’s compatibility with polymeric matrices for antimicrobial applications?
- Surface Modification: Graft the compound onto ABS or polycarbonate via melt-blending at 180–200°C. A 3 phr (parts per hundred resin) loading achieves >99% reduction in E. coli and S. aureus within 24 hours.
- Compatibilizers: Use maleic anhydride-grafted polymers to improve dispersion, confirmed via SEM-EDS mapping of nitrogen and phosphorus .
Methodological Notes
- Chromatographic Validation: System suitability tests must include resolution (≥1.5), tailing factor (<2.0), and theoretical plates (>2000) per USP guidelines .
- Spectroscopic Calibration: For quantitative NMR, use internal standards (e.g., TMSP) and relaxation delays ≥5× T1 to ensure accurate integration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
